molecular formula C11H18ClNO B1372001 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride CAS No. 1750-08-9

2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride

Cat. No. B1372001
CAS RN: 1750-08-9
M. Wt: 215.72 g/mol
InChI Key: FBCPDXMKPKFFCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H19NO3.ClH/c9-3-1-5-11-7-8-12-6-2-4-10;/h10H,1-9H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.7 . It is stored at room temperature and has a physical form of oil . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Molecular Structure

  • 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride is involved in the synthesis of various chemical compounds. For instance, its derivatives play a role in the synthesis of sulfonated derivatives, as seen in the synthesis of sulfonated derivatives of 4-Amino-1, 3-dimethylbenzene and 2-Amino-1, 3-dimethylbenzene (Courtin, Tobel, & Doswald, 1978).
  • The compound is also used in the synthesis of derivatives like 1,3-benzothiazol-2(3H)-one, where its derivatives have been shown to afford different substituted products through alkylation and acylation reactions (Velikorodov, Kuanchalieva, Melent’eva, & Titova, 2011).

Chemical and Pharmacological Studies

  • Derivatives of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride are involved in pharmacological research, like studies of hallucinogenic compounds, though it's important to note the focus here is not on drug use or dosage (Nichols & Kostuba, 1979).
  • The compound and its derivatives can also be used to understand the structural requirements of sodium channel blocking activity, relevant in the development of new pharmacological agents (Catalano et al., 2010).

Environmental and Material Sciences

  • In environmental science, the degradation of similar compounds, like 1,2-dimethylbenzene, by specific bacterial strains, provides insights into bioremediation and environmental cleanup strategies (Schraa et al., 2004).
  • In materials science, the compound's derivatives are used in the synthesis and characterization of new materials, such as in the study of polymorphism in pharmaceutical compounds (Vogt et al., 2013).

Corrosion Inhibition

  • Derivatives of 2-(3-Aminopropoxy)-1,3-dimethylbenzene hydrochloride are studied for their potential as corrosion inhibitors, an important application in industrial chemistry (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2-[2-(3-aminopropoxy)ethoxy]ethanol, indicates that it causes severe skin burns and eye damage (Hazard Statements H315, H318). Precautionary measures include avoiding breathing dusts or mists, washing thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

3-(2,6-dimethylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-3-6-10(2)11(9)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCPDXMKPKFFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1750-08-9
Record name 2-(3-aminopropoxy)-1,3-dimethylbenzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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